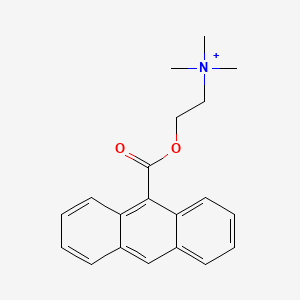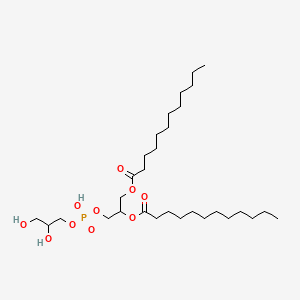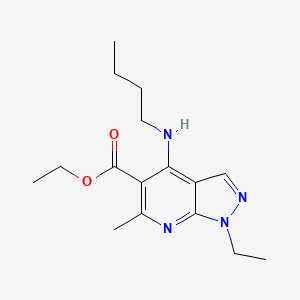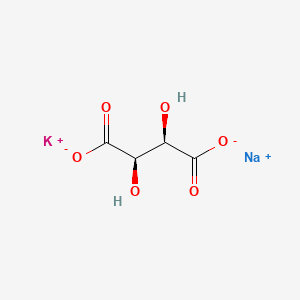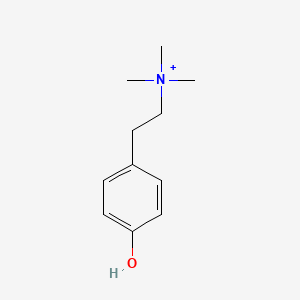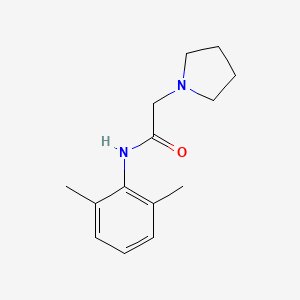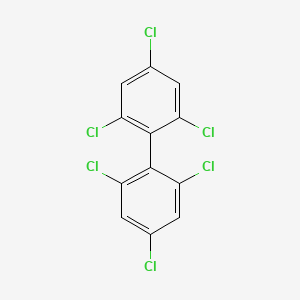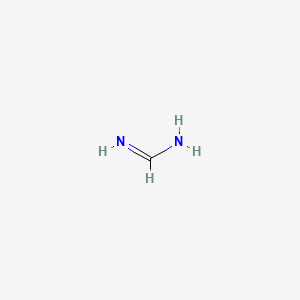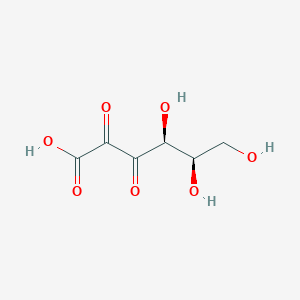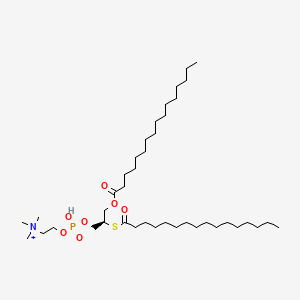
Palmitoyl Thio-PC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitoyl sn-monothiophosphatidylcholine is an sn-monothiophosphatidylcholine in which the acyl substituents at O-1 and S-2 are both palmitoyl (hexadecanoyl); a chromogenic phospholipase A2 substrate that contains a palmitoyl thioester at the sn-2 position of the glycerol backbone.
Applications De Recherche Scientifique
Regulation and Function in Intracellular Signaling
Palmitoyl Thio-PC, through its role in protein S-palmitoylation, is integral in regulating intracellular signaling. This modification of proteins, involving the addition of palmitate, plays a crucial role in membrane interactions, protein trafficking, and enzyme activity. It's reversible, making it a dynamic mechanism for protein activity regulation. Key enzymes like protein acyltransferases and acylthioesterases regulate palmitoylation, significantly influencing the function of various signaling molecules (Smotrys & Linder, 2004).
Purification and Identification of Palmitoylated Proteins
Advanced proteomic protocols have been developed to purify and identify palmitoylated proteins, crucial for understanding the biochemical properties of palmitoylation. These methods involve acyl-biotinyl exchange chemistry and are essential for studying the global palmitoylation profile and its changes induced by mutations or drugs (Wan, Roth, Bailey, & Davis, 2007).
Dynamics of Palmitoylation and Depalmitoylation
Understanding the dynamics of protein palmitoylation, including both the addition and removal of the palmitoyl group, is vital. This lipid modification, crucial for tethering proteins to membranes, is continuously remodeled, impacting the function of numerous proteins (Conibear & Davis, 2010).
Impact on Membrane Proteins and Cellular Functions
Protein palmitoylation is a key factor in the localization, trafficking, and compartmentalization of a wide range of membrane proteins. It's a labile modification facilitating a dynamic acylation cycle that directionally traffics key signaling complexes, receptors, and channels (Tom & Martin, 2013).
Profiling Dynamic Protein Palmitoylation
Techniques like metabolic incorporation of palmitic acid analogs and stable-isotope labeling have been employed to create a global quantitative map of dynamic protein palmitoylation events. These methods distinguish stably palmitoylated proteins from those that turn over rapidly, shedding light on proteins linked to aberrant cell growth and cancer (Martin et al., 2011).
Palmitoyl Acyltransferases and Disease Links
The discovery of palmitoyl acyltransferases (PATs) has accelerated understanding of how palmitate is enzymatically attached to proteins. The identification of substrates for each PAT, their recognition and regulation mechanisms, and their links to diseases like cancer are areas of active research (Planey & Zacharias, 2009).
Propriétés
Nom du produit |
Palmitoyl Thio-PC |
|---|---|
Formule moléculaire |
C40H81NO7PS+ |
Poids moléculaire |
751.1 g/mol |
Nom IUPAC |
2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1 |
Clé InChI |
CJNCGLSWHABGOT-KXQOOQHDSA-O |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



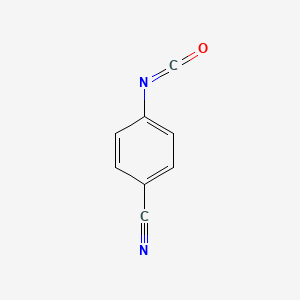
![(2S,6R,14R,15R)-5-(cyclopropylmethyl)-16-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B1211161.png)
